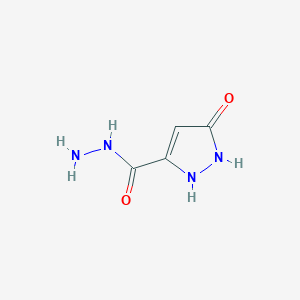

3-hydroxy-1H-pyrazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1,2-dihydropyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1H,5H2,(H,6,10)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSVEASVCVGZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327720 | |

| Record name | NSC680466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66483-27-0 | |

| Record name | NSC680466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Established Synthetic Routes to the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is a cornerstone of this synthesis, with several well-established methods available to chemists. These routes primarily rely on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Cyclocondensation Reactions with Hydrazines and Carbonyl Precursors

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic species. nih.govrsc.org This reaction, often referred to as the Knorr pyrazole synthesis, provides a direct pathway to the pyrazole ring system. The versatility of this method allows for the use of various substituted hydrazines and carbonyl precursors to achieve a diverse range of pyrazole derivatives. mdpi.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Ring Formation via β-Diketones and Related Synthons

A primary and classic approach to constructing the pyrazole ring involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This method is straightforward and efficient for producing polysubstituted pyrazoles. orgsyn.org The reaction of a β-diketone with hydrazine or its derivatives leads to the formation of the pyrazole core, often with good yields. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-diketone and the hydrazine.

One-Pot and Multicomponent Reactions for Pyrazole Scaffolds

Modern synthetic strategies often favor one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazole scaffolds. nih.govrsc.org These reactions typically involve the in-situ generation of the 1,3-dicarbonyl intermediate, which then reacts with hydrazine without the need for isolation. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly yield a polysubstituted pyrazole. nih.gov Such approaches are highly valued for their operational simplicity and reduced environmental impact.

Approaches for Introducing the 3-Hydroxyl Functional Group

The introduction of a hydroxyl group at the 3-position of the pyrazole ring can be achieved through several strategic approaches. One common method involves the cyclocondensation of specific precursors that already contain the necessary functionality. For example, the reaction of alkylhydrazines with β-substituted acetylenic esters can regioselectively yield 1-alkyl-3-hydroxy-5-substituted-pyrazoles. acs.orgacs.orgcapes.gov.br This method is particularly advantageous as it directly installs the hydroxyl group during the ring formation.

Another approach involves the use of β-ketoesters in the cyclocondensation reaction. The reaction of a β-ketoester with hydrazine can lead to the formation of a pyrazolone (B3327878), which exists in tautomeric equilibrium with the corresponding hydroxypyrazole. nih.gov The specific tautomer that predominates can be influenced by the solvent and the substituents on the pyrazole ring.

Strategies for Attaching the 5-Carbohydrazide Moiety

The carbohydrazide (B1668358) group at the 5-position is a key functional handle. Its introduction is typically achieved by modifying a precursor functional group, most commonly a carboxylic acid or its ester derivative.

Amidation and Esterification-Hydrazinolysis Sequences

The most direct and widely used method for the synthesis of a carbohydrazide is the hydrazinolysis of a corresponding ester. ajgreenchem.com This reaction involves treating the pyrazole-5-carboxylate ester with hydrazine hydrate (B1144303), often under reflux conditions. The ester precursor, such as ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, can be synthesized through various methods, including the alkylation of the corresponding NH-pyrazole. google.com

Table of Synthetic Precursors and Intermediates

| Precursor/Intermediate | Role in Synthesis |

| Hydrazine | Provides the N-N bond for the pyrazole ring |

| β-Diketone | 1,3-dielectrophilic component for pyrazole ring formation |

| β-Ketoester | Precursor for forming the pyrazole ring with a 5-ester group and can lead to a 3-hydroxy group |

| Acetylenic Ester | Reacts with hydrazines to form hydroxypyrazoles |

| Pyrazole-5-carboxylate Ester | Intermediate for the synthesis of the carbohydrazide |

| Hydrazine Hydrate | Reagent for the conversion of an ester to a carbohydrazide |

Direct Hydrazine Condensation Reactions

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. youtube.com In the synthesis of 3-hydroxy-1H-pyrazole-5-carbohydrazide, hydrazine hydrate or its salt is reacted with a suitable β-dicarbonyl precursor.

The reaction mechanism initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine or hydrazone intermediate. youtube.com This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the stable aromatic pyrazole ring. youtube.com

For the synthesis of the target molecule, a key precursor is a 1,3-dicarbonyl compound that contains the necessary functionalities to yield the 3-hydroxy and 5-carboxyl groups. A common strategy involves using a dialkyl oxalate (B1200264) derivative. For example, a patented process for a related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, utilizes a reaction between an intermediate derived from diethyl oxalate and 3,3-dimethoxybutan-2-one, which is then cyclized with hydrazine hydrochloride. google.com The carbohydrazide moiety is typically introduced in a subsequent step by reacting the corresponding pyrazole-5-carboxylic acid ester with hydrazine hydrate. nih.govrsisinternational.org This transformation is a standard method for converting esters to hydrazides and is crucial for obtaining the final product. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical consideration in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov For the synthesis of this compound from hydrazine (an unsubstituted, symmetrical reagent), the regiochemical outcome is determined entirely by the structure of the unsymmetrical dicarbonyl precursor. The reaction can potentially yield two regioisomers: the desired 3-hydroxy-5-carboxy derivative and the isomeric 5-hydroxy-3-carboxy derivative. nih.gov

The control of regioselectivity is often governed by the differential reactivity of the two carbonyl groups in the precursor under specific reaction conditions (e.g., pH, solvent). For example, the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates is readily achieved via the base-catalyzed cyclization of enhydrazine intermediates. nih.gov However, obtaining the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates requires a different synthetic route, highlighting the challenge of directing the cyclization. nih.gov

Recent research has shown that the choice of solvent can dramatically influence the regiochemical outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly improve the regioselectivity in favor of the 3-substituted pyrazole isomer compared to reactions run in conventional solvents like ethanol (B145695). conicet.gov.ar

| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Ratio of Regioisomers (3-substituted : 5-substituted) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 1:1.8 | ~100 | conicet.gov.ar |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Trifluoroethanol (TFE) | 85:15 | <100 | conicet.gov.ar |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | 99:1 | 94 | conicet.gov.ar |

| 1-(p-ClC6H4)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol (EtOH) | 33:67 | 90 | conicet.gov.ar |

| 1-(p-ClC6H4)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Hexafluoroisopropanol (HFIP) | 99:1 | 94 | conicet.gov.ar |

Stereochemical control is primarily relevant when chiral centers are present in the starting materials or formed during the synthesis. While the final pyrazole ring is aromatic and planar, the synthesis of chiral pyrazoles with a stereogenic center attached at the nitrogen atom has been achieved through cascade reactions involving 1,3-dipolar cycloaddition and nih.govrsc.org-sigmatropic rearrangements. uniovi.es For a molecule like this compound, which is achiral, stereochemical control is not a factor in the final structure but may be relevant for pyrazoline intermediates if they are isolated.

Sustainable and Green Chemistry Aspects in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and efficient protocols. benthamdirect.comnih.gov These methods focus on reducing waste, avoiding hazardous solvents and reagents, and minimizing energy consumption.

Key green strategies in pyrazole synthesis include:

Ultrasound and Microwave-Assisted Synthesis : The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates, shorten reaction times, and often improve product yields. benthamdirect.comnih.govorientjchem.org Microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-diketonic complexes without the need for a base or other additives. nih.gov

Solvent-Free and Aqueous Media Reactions : Performing reactions under solvent-free conditions, for instance by grinding the reactants together, eliminates the need for potentially toxic organic solvents. researchgate.net Water, being a non-toxic and renewable medium, is an ideal green solvent, and "on water" synthesis protocols have been successfully developed for pyrazole-3-carboxylates. rsc.org

Use of Recyclable Catalysts : Heterogeneous catalysts, such as nano-sized metal oxides (e.g., nano-ZnO) and magnetic nanoparticles, offer significant advantages. nih.govresearchgate.net They can be easily separated from the reaction mixture (e.g., by filtration or using an external magnet) and reused multiple times, making the process more economical and sustainable. researchgate.netjchemlett.com A novel nano catalyst derived from layered double hydroxide (B78521) has been shown to be highly active and selective for synthesizing pyrazole derivatives in an eco-friendly water/ethanol solvent system. nih.gov

| Green Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Cyanuric acid / 1-methyl imidazole | Aqueous medium, excellent yield, simple procedure. | researchgate.net |

| Microwave Irradiation | l-tyrosine | Eco-friendly solvent (H₂O–ethanol), four-component reaction. | nih.gov |

| "On Water" Synthesis | Semicarbazide (B1199961) hydrochloride (hydrazine alternative) | Avoids toxic hydrazine, no product purification needed. | rsc.org |

| Solvent-Free Grinding | None | Environmentally friendly, cost-effective. | researchgate.net |

| Heterogeneous Catalysis | Nano-ZnO | Excellent yield (95%), short reaction time, easy work-up. | nih.gov |

| Three-component one-pot reaction | LDH@PTRMS@DCMBA@CuI | Eco-friendly, short reaction times (15-27 min), excellent yields (85-93%). | nih.gov |

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the availability of suitable precursors and building blocks. The primary components are a hydrazine source and a 1,3-dicarbonyl synthon. youtube.com

Hydrazine Source : Hydrazine hydrate is the most common and direct source for introducing the N-N bond into the pyrazole ring for N-unsubstituted pyrazoles. nih.gov In some green protocols, alternatives like semicarbazide hydrochloride have been used, which then transform to provide the pyrazole core. rsc.org

1,3-Dicarbonyl Precursors : The choice of the dicarbonyl component is crucial for establishing the substitution pattern on the pyrazole ring. For a 3-hydroxy-5-carboxy pyrazole, a precursor with the appropriate oxidation states is required.

Diketoesters : Compounds like dimethyl acetone-1,3-dicarboxylate are valuable building blocks for preparing 3-(substituted)-1H-pyrazol-5-ols. researchgate.net The reaction of such precursors with hydrazine leads to the formation of the 5-hydroxypyrazole ring system, which exists in tautomeric equilibrium with the 5-oxo-pyrazoline form. researchgate.net

Enaminones and Enol Ethers : Reagents such as diethyl [(dimethylamino)methylene]malonate and diethyl α-(ethoxymethylidene)malonate are versatile building blocks for constructing pyrazole-4-carboxylates. nih.gov

From Simpler Carbonyls : Complex dicarbonyl precursors can be prepared through reactions like the Vilsmeier-Haack formylation of hydrazones to yield 4-formyl pyrazole derivatives, which are themselves versatile building blocks for further elaboration. nih.govresearchgate.net Another route involves the Claisen condensation of ketones with esters like diethyl oxalate to generate the required diketoester framework. researchgate.net

Formation of the Carbohydrazide Moiety : The carbohydrazide functional group is generally not carried through the initial ring-forming reaction. Instead, it is typically formed at a later stage of the synthesis. The most common method is the hydrazinolysis of a corresponding pyrazole-5-carboxylic acid ester. nih.gov This involves reacting the ester (e.g., ethyl 3-hydroxy-1H-pyrazole-5-carboxylate) with an excess of hydrazine hydrate, often with heating, to displace the alkoxy group and form the final carbohydrazide product. rsisinternational.org

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Properties of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with a complex electronic nature due to the presence of two adjacent nitrogen atoms. nih.gov This structure confers both electrophilic and nucleophilic characteristics to different positions on the ring. researchgate.net

Generally, the C4 position of the pyrazole ring is electron-rich and acts as the primary nucleophilic center, making it susceptible to electrophilic substitution reactions like halogenation, nitration, and sulfonation. researchgate.netresearchgate.net Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them electrophilic and prone to attack by nucleophiles. nih.govresearchgate.net

The reactivity of the pyrazole ring in 3-hydroxy-1H-pyrazole-5-carbohydrazide is modulated by its substituents. The electron-donating 3-hydroxyl group enhances the electron density of the ring system through resonance, potentially increasing the nucleophilicity of the C4 position. In contrast, the electron-withdrawing carbohydrazide (B1668358) group at C5 further increases the electrophilicity of this position. The amphoteric nature of the N-unsubstituted pyrazole also means its nucleophilicity can be significantly altered by protonation or deprotonation. nih.govresearchgate.net Deprotonation by a base generates the pyrazolide anion, a potent nucleophile. nih.gov

Table 1: Electronic Properties of the Pyrazole Ring

| Ring Position | Electronic Character | Typical Reactions |

|---|---|---|

| N1 (pyrrole-like) | Acidic | Deprotonation, N-alkylation, N-arylation |

| N2 (pyridine-like) | Basic, Nucleophilic | Protonation, Coordination to metals, Alkylation |

| C3 | Electrophilic | Nucleophilic attack |

| C4 | Nucleophilic | Electrophilic substitution |

Transformations Involving the Carbohydrazide Functionality

The carbohydrazide group (-CO-NH-NH₂) is a key functional group that serves as a versatile building block for creating more complex molecular architectures. nih.gov It readily undergoes reactions at the terminal amino group, leading to a wide array of derivatives.

The terminal -NH₂ group of the carbohydrazide is highly nucleophilic and reacts readily with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) or methanol, results in the formation of N-acylhydrazones, which feature a C=N-NH-CO- linkage. ekb.eg This reaction is a cornerstone for synthesizing a diverse range of pyrazole derivatives. nih.gov For instance, pyrazole-4-carboxaldehydes have been reacted with various hydrazines to produce the corresponding hydrazones. ekb.egumich.edu While hydrazine (B178648) hydrate (B1144303) is often used as a reducing agent, its reaction with carbonyl compounds typically leads to condensation products unless a large excess of hydrazine is used. uchile.cl

Reaction Scheme: Hydrazone Formation

R-CO-NH-NH₂ + R'-CHO/R'-CO-R'' → R-CO-NH-N=CH-R'/R-CO-NH-N=C(R')-R'' + H₂O

The N-acylhydrazones formed from the condensation reaction described above are important intermediates for synthesizing fused heterocyclic systems. A prominent example is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This transformation is commonly achieved through oxidative cyclization. jchemrev.com Various reagents can effect this cyclization, including chloramine-T, iodine in the presence of a base like potassium carbonate, and [bis(trifluoroacetoxy)iodo]benzene. researchgate.netorganic-chemistry.org These methods provide an efficient route to pyrazole derivatives bearing a 1,3,4-oxadiazole (B1194373) ring, which are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

The general mechanism involves the oxidation of the hydrazone, followed by an intramolecular cyclization with the elimination of water. nih.gov For example, 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones have been successfully cyclized to their corresponding 2-(pyrazol-3-yl)-5-aryl-1,3,4-oxadiazoles using chloramine-T as the oxidant. researchgate.net

Table 2: Reagents for Oxidative Cyclization to 1,3,4-Oxadiazoles

| Reagent | Conditions | Reference |

|---|---|---|

| Chloramine-T | Microwave irradiation | jchemrev.com |

| Iodine, K₂CO₃ | Transition-metal-free | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]benzene | Solvent-free | researchgate.net |

| Phosphorus oxychloride (POCl₃) | Dehydrative cyclization | openmedicinalchemistryjournal.com |

Reactivity of the 3-Hydroxyl Group

The 3-hydroxyl group on the pyrazole ring primarily exhibits phenolic character, influenced by the aromatic heterocycle. It is a site for several chemical transformations. The proton of the -OH group is acidic and can be removed by a base, forming a phenoxide-like anion. This anion is a strong nucleophile and can undergo O-alkylation or O-acylation upon reaction with suitable electrophiles like alkyl halides or acyl chlorides.

Furthermore, the 3-hydroxyl group can exist in tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydro-1H-pyrazole-5-carbohydrazide. The position of this equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring. nih.gov This tautomerism is crucial as it can dictate the regioselectivity of subsequent reactions. Studies on related 3(5)-amino-5(3)-hydroxy pyrazoles show that the ring can be stabilized by resonance from the -OH group, influencing cyclization pathways in acidic versus basic media. nih.gov

Functionalization via Substitutions on Peripheral Rings

Derivatization strategies are not limited to the core pyrazole structure but can be extended to peripheral aromatic rings that may be attached to it, typically at the N1 position.

When this compound is derivatized to include a peripheral aromatic ring (e.g., an N-phenyl group), this ring becomes a target for electrophilic aromatic substitution. The pyrazole moiety itself acts as a substituent on the peripheral ring, influencing the rate and regioselectivity of the substitution. The directing effect of the pyrazole ring depends on its point of attachment and the reaction conditions. The functionalization of arenes is a key method for creating diverse and useful substances. nih.gov Traditional electrophilic aromatic hydrogen substitution (SᴇH) proceeds via the formation of a σ-complex, followed by proton elimination to yield the product. nih.gov

Metal Coordination Chemistry and Ligand Properties

The coordination chemistry of pyrazole-based ligands is extensive, owing to the presence of multiple nitrogen and, in this case, oxygen atoms that can donate lone pairs of electrons to a metal center. nih.gov The this compound ligand is particularly notable for its potential to act as a multidentate chelator, binding to a metal ion through several of its atoms simultaneously to form stable, ring-like structures.

The this compound molecule possesses several potential donor sites for metal coordination: the two nitrogen atoms of the pyrazole ring, the oxygen atom of the hydroxyl group, and the nitrogen and oxygen atoms of the carbohydrazide moiety. This arrangement allows for various chelation modes, leading to the formation of mononuclear or polynuclear metal complexes. nih.gov The specific coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The pyrazole ring itself can coordinate to a metal center in a neutral form or as a deprotonated pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.gov The hydroxyl group at the 3-position can also be deprotonated to form a metal-oxygen bond, further stabilizing the complex. The carbohydrazide group introduces additional coordination possibilities through its carbonyl oxygen and terminal amino nitrogen atoms.

The table below summarizes the potential coordination sites and modes of the this compound ligand based on the analysis of related structures.

| Functional Group | Potential Donor Atoms | Possible Coordination Modes |

| Pyrazole Ring | N1, N2 | Monodentate, Bridging (as pyrazolate) |

| Hydroxyl Group | O | Monodentate (as alkoxide/phenoxide) |

| Carbohydrazide | Carbonyl O, Amine N | Bidentate (chelating) |

The interplay of these functional groups allows this compound to act as a versatile chelating agent, capable of forming stable complexes with a variety of transition metals.

The design of ligands is a crucial aspect of developing effective homogeneous catalysts. The electronic and steric properties of the ligand can significantly influence the reactivity and selectivity of the metal center. Pyrazole-based ligands have been successfully employed in a range of catalytic applications, including oxidation reactions. nih.gov

The this compound scaffold offers several features that are desirable in a catalyst ligand. The ability to form stable chelate complexes can prevent the catalyst from decomposing under reaction conditions. Furthermore, the electronic properties of the pyrazole ring and its substituents can be tuned to modulate the catalytic activity of the metal center. For instance, the electron-donating or -withdrawing nature of the substituents can affect the redox potential of the metal, which is a key parameter in many catalytic cycles.

While specific catalytic applications of this compound complexes are not extensively documented, related pyrazole-metal complexes have shown promise in various catalytic transformations. For example, cobalt complexes with pyrazolate-based ligands have been investigated as catalysts for heterogeneous oxidation reactions. researchgate.net Iron(III) complexes with pyrazinecarboxylate ligands have also demonstrated high efficiency in the microwave-assisted peroxidative oxidation of cyclohexanol. mdpi.com These examples highlight the potential of designing catalytic systems based on pyrazole-type ligands.

The table below outlines key considerations in the design of catalytic systems utilizing pyrazole-carbohydrazide ligands.

| Design Parameter | Influence on Catalysis | Example from Related Systems |

| Metal Ion | Determines the types of reactions that can be catalyzed (e.g., redox-active metals for oxidation). | Cobalt(II) complexes for oxidation reactions. researchgate.net |

| Ligand Substituents | Modify the electronic and steric environment of the metal center, affecting activity and selectivity. | Electron-donating groups on the pyrazole ring can increase the electron density on the metal. |

| Coordination Geometry | Influences the accessibility of the metal center to substrates. | Octahedral and square planar geometries are common in pyrazole complexes. nih.gov |

| Solvent/Reaction Conditions | Can affect the stability of the catalyst and the reaction pathway. | Microwave-assisted oxidation can enhance reaction rates. mdpi.com |

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound is not available in the public domain. The required advanced spectroscopic and structural characterization data, including specific FTIR vibrational frequencies, ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and X-ray crystallographic parameters (conformational angles, hydrogen bonding networks, and crystal packing), could not be located.

Published research focuses extensively on derivatives of pyrazole carbohydrazide or its synthetic precursors, such as the corresponding ethyl or methyl esters. While these studies provide valuable insights into the general characteristics of the pyrazole ring system, the data is not directly applicable to the specific target molecule as the functional groups significantly influence spectroscopic and structural properties.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article based on currently accessible information. The creation of data tables and detailed research findings as instructed is unachievable without the primary experimental data for "this compound."

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of pyrazole (B372694) derivatives are of significant interest due to their diverse applications in materials science and medicinal chemistry. While specific experimental data for 3-hydroxy-1H-pyrazole-5-carbohydrazide is not extensively available in the public domain, the characteristic electronic transitions of the pyrazole core and the influence of its substituents can be inferred from studies on related compounds.

Generally, pyrazole-containing compounds exhibit absorption maxima in the ultraviolet (UV) region, which can extend into the visible range depending on the extent of conjugation and the presence of auxochromic and chromophoric groups. For instance, a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using Time-Dependent Density Functional Theory (TD-DFT) predicted a prominent absorption peak at approximately 251 nm. nih.gov This absorption is attributed to a π → π* transition. nih.gov The presence of conjugated systems, such as the furyl group in this example, significantly influences the electronic structure and, consequently, the absorption spectrum. Due to the π-conjugated aromatic structure of these compounds, their spectra show distinct electronic transitions in the ultraviolet region. nih.gov

In another study, novel fluorescent pyrazole-containing boron (III) complexes were found to display main UV-vis absorption maxima in the blue region of the visible spectrum, with fluorescence emission maxima observed in the green region. researchgate.net This highlights the potential for pyrazole derivatives to be tailored for specific photophysical properties. The electronic transitions in such systems are often complex and can be influenced by solvent polarity and hydrogen bonding interactions.

The UV absorption spectra of 1H-1,2,3-triazole and pyrazole have been reported in the 200–240 nm range, showing weak bands assigned to π → π* transitions of the heterocyclic ring. researchgate.net For this compound, the presence of the hydroxyl and carbohydrazide (B1668358) substituents is expected to modify the electronic transitions of the pyrazole ring. The lone pairs on the oxygen and nitrogen atoms of these substituents can participate in n → π* transitions, which typically appear as weaker, lower-energy bands compared to the π → π* transitions.

The following interactive data table summarizes the theoretical UV-Vis absorption data for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, which can provide an indication of the expected absorption characteristics for pyrazole derivatives.

| Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Oscillator Strength (f) | Transition |

| ~251 | ~52,000 | - | π → π |

| 215–221 | - | 0.08–0.14 | Secondary transitions |

| Weak, longer wavelength | - | - | n → π |

Note: The data in this table is based on theoretical calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is intended to be illustrative of the types of electronic transitions observed in substituted pyrazoles. nih.gov

Tautomerism Studies of the Pyrazole Ring and Substituents

Tautomerism is a critical aspect of pyrazole chemistry, influencing the structure, reactivity, and biological activity of these compounds. For this compound, two primary forms of tautomerism are of interest: annular prototropic tautomerism of the pyrazole ring and side-chain tautomerism involving the hydroxyl and carbohydrazide substituents.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two tautomeric forms, which can be in rapid equilibrium in solution. researchgate.net The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and concentration. fu-berlin.de

For 3(5)-substituted pyrazoles, the equilibrium between the two annular tautomers can be shifted towards one form. Studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is generally more abundant in solution and is the form present in the solid state. fu-berlin.de The presence of electron-donating or electron-withdrawing groups can significantly affect the relative stability of the tautomers. For instance, in a series of disubstituted 1H-pyrazoles with ester and amide groups, the tautomer with the ester or amide group at position 3 was favored for compounds with methyl and amino groups, while for those with a nitro group, the tautomer with the substituent at position 5 was preferred. nih.gov

In the case of this compound, the following annular tautomeric equilibrium can be envisioned:

This compound ⇌ 5-hydroxy-1H-pyrazole-3-carbohydrazide

The relative populations of these two tautomers would depend on the interplay of electronic and steric effects of the hydroxyl and carbohydrazide groups, as well as intermolecular interactions such as hydrogen bonding in different media.

In addition to annular tautomerism, this compound can exhibit side-chain tautomerism, particularly involving the 3-hydroxy group, leading to keto-enol tautomerism. This is a common feature of hydroxypyrazoles, which can exist in equilibrium with their corresponding pyrazolone (B3327878) forms. mdpi.comresearchgate.net

Specifically, the 3-hydroxy-1H-pyrazole tautomer can exist in equilibrium with the 1,2-dihydro-3H-pyrazol-3-one form. Investigations into the tautomerism of 1-substituted 3-hydroxy-1H-pyrazoles have shown that the hydroxy form is often the predominant species, both in the solid state and in solution. mdpi.comnih.gov For instance, X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units. nih.gov

The carbohydrazide side chain can also theoretically exhibit tautomerism, such as amide-imidol tautomerism. However, the keto-enol tautomerism of the pyrazole ring is generally the more studied and significant form of side-chain tautomerism in this class of compounds.

The potential side-chain tautomeric forms for a given annular tautomer of this compound are illustrated below:

This compound (enol form) ⇌ 1H-pyrazol-3(2H)-one-5-carbohydrazide (keto form)

The equilibrium between these forms is influenced by factors such as solvent polarity and the potential for intramolecular and intermolecular hydrogen bonding.

The following interactive data table summarizes the predominant tautomeric forms of some related pyrazole derivatives, providing insight into the likely tautomeric preferences of this compound.

| Compound | Predominant Tautomeric Form(s) | Method of Determination |

| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | 1-Phenyl-1H-pyrazol-3-ol | X-ray Crystallography, NMR |

| 3(5)-Phenylpyrazole | 3-Phenyl tautomer | Low-temperature NMR |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Tautomer with ester group at position 3 | X-ray Crystallography |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | Tautomer with ester group at position 5 | X-ray Crystallography |

Note: The information in this table is derived from studies on related pyrazole derivatives and is intended to illustrate the principles of tautomerism in this chemical class. fu-berlin.denih.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), are fundamental to understanding the molecular characteristics of pyrazole (B372694) derivatives. These methods provide detailed information on geometry, electronic configuration, and spectroscopic features. The B3LYP hybrid functional is commonly employed for such studies, often paired with basis sets like 6-311++G(d,p) to ensure high accuracy in both gas-phase and solution-based calculations. nih.govresearchgate.net

Geometry optimization is the computational process of determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, this analysis is crucial for understanding their conformational preferences, which are often dictated by intramolecular interactions such as hydrogen bonding. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative (Data derived from studies on (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) researchgate.net

| Parameter | Bond Length (Å) - Gas Phase | Bond Angle (°) - Gas Phase |

| N12-H13 | 1.01 | - |

| C14=O15 | 1.22 | - |

| N12-C14 | 1.39 | - |

| C14-N18 | 1.35 | - |

| N12-C14-O15 | 123.77 | - |

| O15-C14-N18 | 121.23 | - |

| N12-C14-N18 | 115.00 | - |

This interactive table provides optimized bond lengths and angles, illustrating the typical geometry around the carbohydrazide (B1668358) moiety as determined by DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. Molecular Electrostatic Potential (MEP) maps complement this analysis by visualizing the charge distribution. In MEP maps, red areas indicate regions of high electron density (nucleophilic sites), such as around oxygen and nitrogen atoms, which are prone to electrophilic attack. Blue areas denote electron-deficient regions (electrophilic sites), often around hydrogen atoms bonded to heteroatoms, which are susceptible to nucleophilic attack. researchgate.net For pyrazole-carbohydrazide derivatives, MEP analysis consistently identifies the carbonyl oxygen and pyrazole nitrogen atoms as primary nucleophilic sites. researchgate.net

Table 2: Theoretical Electronic Properties of Related Pyrazole Compounds (Data derived from DFT studies on various pyrazole derivatives) nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.65 | -1.93 | 4.72 |

| Imidazole-Phenol Derivative (2PImBzP) | -5.58 | -2.69 | 2.89 |

| Imidazole-Phenol Derivative (2ImBzP) | -5.53 | -2.48 | 3.05 |

This interactive table showcases calculated HOMO-LUMO energies and the resulting energy gap for similar heterocyclic compounds, providing insight into their electronic stability and reactivity.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. Theoretical vibrational spectra (FT-IR) are obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.netnih.gov This process allows for the unambiguous assignment of vibrational modes to specific functional groups, such as the N-H and C=O stretching vibrations of the carbohydrazide group and the C=N stretching of the pyrazole ring. researchgate.net

Similarly, theoretical NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts for ¹H and ¹³C nuclei provide valuable confirmation of the molecular structure and can help distinguish between different isomers or tautomers. nih.govresearchgate.net

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net By calculating condensed Fukui functions for each atom, one can predict the most likely sites for nucleophilic attack (where f+(r) is highest) and electrophilic attack (where f-(r) is highest). scielo.org.mxresearchgate.net For pyrazole systems, these calculations often highlight the nitrogen atoms of the pyrazole ring and the carbonyl oxygen as key reactive centers. scielo.org.mx

Table 3: Global Reactivity Descriptors for a Pyrazole Derivative (Data derived from studies on 5-methyl-1H-pyrazole-3-carbohydrazide derivatives) nih.gov

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.83 |

| Electron Affinity (A) | 1.12 |

| Hardness (η) | 2.85 |

| Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 3.79 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov

For a flexible molecule like 3-hydroxy-1H-pyrazole-5-carbohydrazide, MD simulations can explore its conformational landscape, identifying the most populated conformational states and the transitions between them. Recent studies on pyrazole-carboxamides have utilized MD simulations of up to 50 nanoseconds to assess the stability of these compounds when interacting with biological targets like enzymes. These simulations confirmed that the compounds maintained stable conformations within the binding sites, with only minor fluctuations, indicating a stable interaction. nih.gov

Theoretical Studies on Tautomeric Preferences and Equilibria

Tautomerism is a critical aspect of the chemistry of N-unsubstituted pyrazoles. This compound can theoretically exist in several tautomeric forms due to the migration of a proton. The primary equilibrium involves the 3-hydroxy-pyrazole form and its corresponding 1,2-dihydro-3H-pyrazol-3-one (or pyrazolone) form. beilstein-journals.orgresearchgate.net

Theoretical calculations are essential for determining the relative stabilities of these tautomers. By computing the total energies of the optimized geometries for each possible tautomer, researchers can predict the predominant form in different environments (e.g., in the gas phase or in various solvents). nih.gov Studies on related 3-hydroxypyrazoles and 3(5)-substituted pyrazoles have shown that the tautomeric equilibrium is highly sensitive to the nature of the substituents and the surrounding medium. researchgate.netnih.gov Intramolecular and intermolecular hydrogen bonding, as well as the aromaticity of the pyrazole ring, play a significant role in dictating the preferred tautomer. nih.gov For many 3(5)-substituted pyrazoles, the equilibrium in solution is a dynamic process, but one tautomer is often energetically favored and is the form observed in the solid state. researchgate.netfu-berlin.de

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

Natural Bond Orbital (NBO) Analysis

A specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available literature. NBO analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. tandfonline.com It interprets the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions.

For illustrative purposes, NBO analysis performed on other pyrazole derivatives has been used to understand their electronic structure and reactivity. tandfonline.comnih.gov These studies typically reveal significant delocalization from lone pairs on nitrogen and oxygen atoms to antibonding orbitals of adjacent π-systems, which is crucial for molecular stability.

Atoms In Molecules (AIM) Theory

There are no specific studies applying the Atoms In Molecules (AIM) theory to this compound found in the public literature. The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to partition a molecule into its constituent atoms. This allows for the characterization of chemical bonds and non-covalent interactions.

Key parameters derived from AIM analysis include:

Bond Critical Points (BCPs): Points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, indicating a chemical bond.

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

This method is particularly useful for quantifying the strength and nature of hydrogen bonds and other weak intermolecular forces that would be expected to be significant in the solid state of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies elucidating the reaction mechanisms involving this compound have not been identified in the surveyed literature. Such investigations typically employ Density Functional Theory (DFT) to map the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products.

By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism for a given transformation. This approach has been applied to understand the synthesis of various pyrazole derivatives, often involving cyclocondensation reactions. mdpi.com For this compound, computational studies could, for example, clarify the tautomeric equilibria between the hydroxy-pyrazole and pyrazolone (B3327878) forms or detail the steps involved in its synthesis from precursor molecules.

Structure-Property Relationship Modeling (excluding biological activity)

Specific structure-property relationship models for this compound, excluding biological activity, are not available. However, research on related pyrazole carbohydrazide derivatives has established connections between their structural features and various physicochemical properties. sigmaaldrich.com

For example, studies on similar compounds have used computational methods to predict properties like lipophilicity (logP). hit2lead.com It has been shown that variations in substituents on the pyrazole and phenyl rings can systematically alter these properties. hit2lead.com Computational modeling is also employed to understand and predict other characteristics such as solubility, stability, and corrosion inhibition potential. researchgate.net For instance, quantum chemical calculations on 5-methyl-1H-pyrazole-3-carbohydrazide were used to correlate its molecular structure with its effectiveness as a corrosion inhibitor for mild steel. researchgate.net

A hypothetical structure-property study on this compound could involve synthesizing a series of derivatives with modifications at the N1 position or the hydrazide moiety. Computational modeling could then be used to calculate various molecular descriptors for these derivatives.

Advanced Applications in Chemical Sciences Non Pharmacological

Applications in Materials Chemistry

The inherent structural features of pyrazole (B372694) derivatives, such as their aromaticity and the presence of heteroatoms, make them ideal candidates for the development of advanced materials with tailored optical and functional properties.

Fluorescent Dyes and Optical Materials

The pyrazole scaffold is a key component in the design of novel fluorescent dyes and optical materials. While direct studies on the fluorescent properties of 3-hydroxy-1H-pyrazole-5-carbohydrazide are not extensively documented, research on analogous pyrazole derivatives highlights the potential of this class of compounds. For instance, novel fluorescent boron (III) complexes have been synthesized from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov These complexes exhibit UV-vis absorption maxima in the blue region and fluorescence emission maxima in the green region of the visible spectrum, with fluorescence quantum yields reaching up to 4.3% in various solvents. nih.gov Furthermore, they demonstrate an aggregation-induced emission enhancement effect, a desirable property for certain optical applications. nih.gov

The photophysical characteristics of other pyrazole derivatives, such as 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, have also been investigated. researchgate.net This compound, in an ethanol (B145695) solution, displays an absorption band at 316 nm and fluorescence spectra with distinct bands around 411 nm, 436 nm, and 463 nm. researchgate.net The stability of pyrazole-based fluorescent compounds makes them suitable for applications in laser dyes and for biological analysis and tracking. researchgate.net Metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have also been shown to exhibit green fluorescence in the solid state. rsc.org The unique combination of a hydroxyl group and a carbohydrazide (B1668358) moiety in this compound could potentially be exploited to create novel materials with specific electronic or optical properties. smolecule.com

| Compound/Complex | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (%) | Solvent/State |

| Boron (III) complexes of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Blue region | Green region | up to 4.3 | Various solvents |

| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole | 316 | 411, 436, 463 | Not specified | Ethanol |

| Metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid | Not specified | Green fluorescence | Not specified | Solid state |

Components in Functional Polymers

The reactivity and structural versatility of pyrazole carbohydrazide derivatives make them valuable components in the synthesis of functional polymers. Research has shown that 3-Methyl-1H-pyrazole-5-carbohydrazide is utilized in the creation of advanced materials, including polymers and coatings that offer improved durability and resistance to environmental factors. chemimpex.com The unique structure of these compounds allows for modifications to tailor their properties for specific applications in material science. chemimpex.com

In the realm of supramolecular chemistry, which is closely linked to polymer science, pyrazole-based motifs have been rationally designed and coupled with BODIPY dyes to control supramolecular polymerization. rsc.org This work demonstrates how the presence of a pyrazole group can influence the self-assembly of molecules into different aggregate states (J-aggregates and H-aggregates), which is a key concept in the development of functional polymeric materials. rsc.org The ability of the pyrazole N-atom to act as a hydrogen-bond acceptor plays a crucial role in these self-assembly processes. rsc.org

Role as Ligands in Coordination and Organometallic Chemistry

The pyrazole ring system, with its multiple nitrogen atoms, is an excellent ligand for a wide range of metal ions, leading to the formation of coordination complexes and organometallic compounds with diverse structures and applications. researchgate.net

Development of Catalytic Systems (e.g., Metal-Organic Catalysis)

Pyrazole-based ligands are instrumental in the development of catalytic systems, particularly in the field of metal-organic frameworks (MOFs). A robust pyrazolate MOF, PCN-300, has demonstrated exceptional stability and outstanding catalytic activity in the cross dehydrogenative coupling reaction to form C–O bonds. nih.gov This highlights the power of pyrazolate MOFs in activating C–H bonds and catalyzing challenging chemical transformations. nih.gov

Furthermore, cobalt(II)-containing MOFs with pyrazole-based ligands have been shown to be effective in heterogeneous catalytic oxidation reactions. researchgate.net These solid catalysts can be easily recovered from the reaction mixture. researchgate.net Metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have also exhibited excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), making them potential bifunctional catalysts. rsc.org The development of multifunctional MOFs is a rapidly advancing area, with applications in aryl ether hydrogenolysis and one-pot tandem C-O bond cleavage, which are crucial for converting biomass into valuable hydrocarbons. uchicago.eduuchicago.edu

| Catalytic System | Reaction Catalyzed | Key Features |

| PCN-300 (Pyrazolate MOF) | Cross dehydrogenative C-O coupling | Exceptional stability, activates C-H bonds |

| Cobalt(II)-containing MOFs | Heterogeneous oxidation | Recoverable solid catalyst |

| Metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | Bifunctional catalytic activity |

| Ti8-BDC with Ni-H catalyst | Aryl ether hydrogenolysis | Selective C-O bond cleavage |

| 1-OTf-PdNP (Aluminum MOF) | One-pot tandem C-O bond cleavage | Transforms biomass to hydrocarbons |

Sensors for Chemical Analytes

The ability of pyrazole derivatives to form complexes with various ions and molecules makes them suitable for the development of chemical sensors. Pyrazole compounds have been identified as emerging chemosensors. nih.gov While specific applications of this compound as a sensor are not widely reported, the fundamental properties of the pyrazole core suggest its potential in this area. For instance, 3-Methyl-1H-pyrazole-5-carbohydrazide is employed as a reagent in analytical methods to aid in the detection and quantification of other chemical substances. chemimpex.com Similarly, 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide acts as a reagent in various analytical methods for the detection and quantification of compounds in complex mixtures. chemimpex.com The coordination of metal ions to pyrazole-based ligands can lead to changes in photophysical properties, such as fluorescence, which can be harnessed for sensing applications.

Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors and acceptors in this compound makes it an excellent candidate for applications in supramolecular chemistry and self-assembly. The ability of pyrazole derivatives to form hydrogen bonds significantly influences their self-assembly into well-defined supramolecular architectures. nih.govresearchgate.net

Research on the supramolecular polymerization of BODIPY dyes extended with pyrazole-based motifs has shown that intramolecular hydrogen-bonding interactions involving the pyrazole nitrogen as a hydrogen-bond acceptor can direct the self-assembly process. rsc.org This control over molecular packing is crucial for the bottom-up fabrication of functional nanomaterials. The crystal packing of coordination complexes derived from pyrazole-acetamide ligands reveals the formation of 1D and 2D supramolecular architectures through various hydrogen bonding interactions. nih.govresearchgate.net These findings underscore the importance of the pyrazole moiety in directing the formation of complex, ordered structures through non-covalent interactions.

Design of Supramolecular Architectures

The construction of supramolecular architectures relies on non-covalent interactions to assemble molecular units into well-defined, higher-order structures. The this compound molecule is well-suited for this purpose due to its multiple hydrogen bond donors and acceptors. mdpi.com The pyrazole ring itself contains both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom, facilitating the formation of extended hydrogen-bonded networks. mdpi.com

The carbohydrazide group (-CONHNH2) and the hydroxyl (-OH) group further enhance this capability by providing additional sites for hydrogen bonding. mdpi.com These functional groups can interact with each other or with other co-forming molecules to create intricate one-, two-, or three-dimensional arrays. Pyrazoles are recognized for their extensive use in transition metal coordination chemistry, where they act as ligands to form metal-organic frameworks (MOFs) and other coordination polymers. rsc.org The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group in this compound can chelate to metal ions, leading to the formation of stable, ordered supramolecular structures.

Table 1: Key Molecular Interactions in Supramolecular Assembly

| Interacting Moiety on Compound | Type of Interaction | Potential Counterpart | Resulting Architecture |

| Pyrazole N-H | Hydrogen Bond Donor | Anions, Carbonyl Oxygen | Chains, Sheets |

| Pyrazole N (pyridine-type) | Hydrogen Bond Acceptor, Metal Coordination | Carboxylic Acids, Metal Ions | Networks, Frameworks |

| Carbohydrazide -NHNH2 | Hydrogen Bond Donor/Acceptor | Other hydrazide groups, solvents | Dimers, Polymers |

| Carbonyl C=O | Hydrogen Bond Acceptor, Metal Coordination | Water, Metal Ions | Hydrated crystals, MOFs |

| Hydroxyl -OH | Hydrogen Bond Donor/Acceptor | Anions, Hydroxyl groups | Helices, Layers |

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule or ion within a larger "host" molecule. The principles that make this compound suitable for supramolecular design also underpin its potential in host-guest chemistry. The design of anion receptors is a significant area of supramolecular chemistry, and pyrazole-containing structures have been investigated for this purpose. nih.govacs.org The N-H groups of the pyrazole ring can form strong hydrogen bonds with anions, effectively binding them within a molecular cavity. nih.gov

Research on pyrazole complexes has demonstrated their ability to act as anion receptors, where the binding strength can be tuned by altering the substituents on the pyrazole ring. nih.gov For instance, pyrazole-based hosts have been shown to form adducts with anions like perrhenate (B82622) through hydrogen bonding. nih.gov While specific studies on this compound as a host may be limited, the functional groups present suggest a strong potential for forming host-guest complexes, particularly for anionic or polar guest species. The carbohydrazide moiety can also participate in these interactions, enhancing the binding affinity and selectivity of the host system. nih.gov Research has shown that cavities formed by non-covalent interactions in pyrazole-containing crystal structures can encapsulate guest solvent molecules. researchgate.net

Precursors in Complex Organic Synthesis

This compound is a versatile precursor for the synthesis of more complex organic molecules, particularly various heterocyclic systems. mdpi.com The carbohydrazide functional group is a key reactive site, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. mdpi.commdpi.com These resulting hydrazones are important intermediates for building larger, more elaborate molecular frameworks.

A significant application is in the synthesis of hybrid molecules, where the pyrazole core is linked to other pharmacologically or materially important scaffolds. For example, coumarin-hydroxybenzohydrazide derivatives have been synthesized through the condensation of a coumarin (B35378) derivative with benzoyl hydrazides. mdpi.com This demonstrates a synthetic strategy that could be readily adapted using this compound to create novel coumarin-pyrazole hybrids. nih.govnih.govrsc.org Such hybrid compounds are of interest for their potential in various fields of chemical science. The pyrazole nucleus itself can be synthesized through cyclocondensation reactions, and derivatives like this compound offer a platform for further functionalization. mdpi.comnih.gov

Table 2: Synthetic Transformations Using this compound as a Precursor

| Reactant | Reagents/Conditions | Product Type | Significance |

| Aldehyde or Ketone | Acid or Base catalyst, Reflux | Pyrazole-5-carbohydrazone | Intermediate for further cyclization |

| 1,3-Diketone | Glacial Acetic Acid, Reflux | Pyrazolyl-pyrazole derivative | Synthesis of bis-heterocyclic compounds |

| Isatin Derivatives | Ethanol, Reflux | Pyrazole-indole hybrid | Creation of complex fused-ring systems |

| 3-Acetylcoumarin | Vinegar/Ethanol, Reflux | Coumarin-pyrazole hybrid mdpi.com | Linking two important chemical scaffolds |

| α,β-Unsaturated Ketone | Glacial Acetic Acid, Reflux | Pyrazolyl-pyrazoline derivative nih.gov | Access to partially saturated heterocycles |

Future Research Perspectives and Directions

Development of Novel Synthetic Methodologies

While the synthesis of pyrazole (B372694) derivatives is well-established, the development of more efficient, regioselective, and sustainable methods for producing 3-hydroxy-1H-pyrazole-5-carbohydrazide and its analogues remains a key research focus.

A promising two-step synthetic method for a related compound, methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, involves the acylation of arylhydrazines with methyl 3-chloro-3-oxopropanoate, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. nih.gov A similar strategy could be adapted for the synthesis of the 3-hydroxy-pyrazole core of the title compound.

The subsequent conversion of a C5-ester or carboxylic acid to the carbohydrazide (B1668358) is a critical step. A common method involves the hydrazinolysis of the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303), which has been shown to produce excellent yields for similar pyrazole-5-carbohydrazide derivatives. nih.gov Future research could focus on optimizing this conversion under milder conditions or exploring alternative reagents to hydrazine hydrate.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Novel Synthetic Methodologies

| Approach | Description | Potential Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps in a single flask without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch-wise fashion. | Enhanced safety, better heat and mass transfer, and potential for automation and scalability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and improved purity of products. |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of functional groups in this compound offers opportunities to explore unconventional reactivity, leading to the synthesis of novel heterocyclic systems.

The pyrazole ring itself can undergo various transformations. For example, electrophilic substitution typically occurs at the C4 position. pharmaguideline.com The presence of the hydroxyl and carbohydrazide substituents could influence the regioselectivity of such reactions. Furthermore, the pyrazole ring can participate in cycloaddition reactions, although this can be challenging due to the aromatic nature of the ring. mdpi.com

The carbohydrazide moiety is a versatile functional group that can undergo condensation reactions with various electrophiles to form hydrazones, which can then be cyclized to afford a variety of heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles. The interplay between the hydroxyl group and the carbohydrazide in intramolecular reactions is a particularly interesting area for future study.

Unusual rearrangement reactions of the pyrazole core, such as those involving pyrazole nitrenes, have been reported and can lead to novel molecular scaffolds. mdpi.com Investigating the potential for such rearrangements with this compound under various thermal or photochemical conditions could unveil new chemical transformations.

Table 2 highlights potential areas for exploring unconventional reactivity.

Table 2: Exploration of Unconventional Reactivity

| Reaction Type | Potential Outcome | Research Focus |

| Intramolecular Cyclization | Formation of fused pyrazole-heterocycle systems. | Investigating the role of the hydroxyl group in directing or participating in the cyclization of carbohydrazide-derived intermediates. |

| Ring Transformation Reactions | Conversion of the pyrazole core into other heterocyclic systems. | Studying the stability of the pyrazole ring under harsh conditions and in the presence of specific reagents. |

| Domino Reactions | A sequence of reactions where the product of one reaction is the substrate for the next. | Designing reaction cascades initiated at the carbohydrazide or hydroxyl moiety to build complex molecular architectures. |

| Photochemical Reactions | Light-induced transformations. | Exploring the excited-state reactivity of the molecule to access unique reaction pathways not available under thermal conditions. |

Advanced Material Science Applications

The structural characteristics of this compound make it a promising candidate for applications in material science. The presence of multiple coordination sites (N-atoms of the pyrazole ring, the hydroxyl group, and the carbohydrazide moiety) suggests its potential as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgfigshare.comunibo.itnih.govnih.gov

The ability of pyrazole-based ligands to form stable complexes with a variety of metal ions is well-documented. figshare.comunibo.it The hydroxyl and carbohydrazide groups can act as additional binding sites, potentially leading to the formation of multidimensional coordination networks with interesting topologies and properties. Such materials could have applications in gas storage, catalysis, and sensing.

Furthermore, pyrazole derivatives have been investigated for their optical properties, including photoluminescence. researchgate.net The incorporation of a hydroxyl group could modulate the electronic properties of the pyrazole ring, potentially leading to materials with tailored fluorescence or non-linear optical (NLO) properties. researchgate.net Research in this area would involve the synthesis of polymers or materials where the this compound unit is a key component and the characterization of their photophysical properties.

Table 3 outlines potential applications in advanced material science.

Table 3: Potential Applications in Advanced Material Science

| Application Area | Rationale | Potential Properties |

| Coordination Polymers/MOFs | Multiple coordination sites for binding metal ions. | Porosity for gas storage/separation, catalytic activity, and sensing capabilities. |

| Luminescent Materials | The pyrazole core can be part of a chromophore. | Tunable emission wavelengths for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. |

| Functional Polymers | Can be incorporated as a monomer into polymer chains. | Polymers with enhanced thermal stability, specific recognition properties, or metal-chelating abilities. |

| Non-linear Optical (NLO) Materials | The donor-acceptor nature of the substituted pyrazole can lead to high hyperpolarizability. | Materials for applications in optoelectronics and photonics. |

Integration with Machine Learning for Property Prediction and Design

The use of machine learning (ML) and quantitative structure-activity relationship (QSAR) models is becoming increasingly important in chemical research for predicting molecular properties and guiding the design of new compounds. nih.govnih.govjmaterenvironsci.comeurasianjournals.comresearchgate.netnih.govnih.gov These computational tools can be applied to this compound and its derivatives to accelerate research and development.

QSAR models can be developed to predict various properties, such as biological activity, toxicity, or material properties, based on the chemical structure. For pyrazole derivatives, QSAR studies have been successfully used to predict their anti-inflammatory and EGFR inhibitory activities. nih.gov Similar models could be built for the title compound to guide the synthesis of analogues with enhanced properties.

Machine learning algorithms, such as artificial neural networks and random forests, can be trained on existing data of pyrazole-containing compounds to predict a wide range of properties. nih.gov For example, ML models could predict the solubility, stability, or binding affinity of derivatives of this compound to specific biological targets or materials.

A key area of future research will be the generation of high-quality experimental data for a diverse set of derivatives to train and validate these computational models. This synergy between experimental work and in silico prediction will be crucial for the efficient design of new molecules with desired functionalities.

Table 4 summarizes the potential integration with machine learning.

Table 4: Integration with Machine Learning

| ML/QSAR Application | Description | Required Data |

| Property Prediction | Development of models to predict physicochemical properties (e.g., solubility, logP) and biological activities. | A dataset of pyrazole derivatives with experimentally determined properties. |

| Virtual Screening | In silico screening of large virtual libraries of derivatives to identify promising candidates for synthesis. | A validated predictive model and a library of virtual compounds. |

| De Novo Design | Generative models to design new molecules with optimized properties. | A large and diverse dataset of molecules with their associated properties. |

| Synthesis Planning | Retrosynthesis prediction tools to identify efficient synthetic routes to target molecules. | A database of known chemical reactions and reaction mechanisms. |

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-1H-pyrazole-5-carbohydrazide and its derivatives?

The compound is typically synthesized via cyclocondensation or hydrazide formation. For example:

- Cyclocondensation of β-ketoesters or diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 7–12 hours) .

- Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce aldehyde or carbonyl groups at the pyrazole core .

- Hydrazine hydrate reactions with diones or acrylates, followed by acid hydrolysis to yield carbohydrazide derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Elemental analysis for empirical formula validation.

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding .

- Single-crystal X-ray diffraction (SHELXL/WinGX) for resolving stereochemistry and intermolecular interactions .

- FT-IR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .

Q. How are biological activities (e.g., anticonvulsant, anti-inflammatory) evaluated for this compound?

Common assays include:

- Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for anticonvulsant screening .

- COX-1/COX-2 inhibition assays to assess anti-inflammatory potential, using human blood or enzyme-based models .

- In vitro cytotoxicity studies (e.g., MTT assay) to determine therapeutic indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 7 hours) .

- Purification : Recrystallization in ethanol or acetonitrile improves purity (>95%) .

Q. What challenges arise in resolving crystallographic ambiguities for pyrazole-carbohydrazide derivatives?

- Disorder in hydrogen-bonded networks : Use high-resolution data (≤0.8 Å) and SHELXL restraints to model anisotropic displacement .

- Planarity deviations : Analyze root-mean-square (RMS) deviations via ORTEP to validate molecular geometry .

- Twinned crystals : Employ TWINABS for data integration and scaling .

Q. How can contradictory biological activity data between studies be systematically analyzed?

- Structure-Activity Relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with potency .

- Metabolic stability assays : Assess hepatic microsomal degradation to explain variability in efficacy .

- In silico docking : Use AutoDock or Schrödinger to compare binding modes with target proteins (e.g., GABA receptors) .

Q. What computational methods are effective in predicting the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomerism and intramolecular hydrogen bonding .

- Molecular dynamics (MD) simulations : Simulate solvation effects in aqueous or lipid membranes to predict bioavailability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) from crystallographic data .

Q. How can spectroscopic discrepancies (e.g., NMR vs. XRD data) be resolved during structural elucidation?

- Cross-validation : Compare NMR chemical shifts with computed values (GIAO method) .

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) affecting spectral assignments .

- Complementary techniques : Pair XRD with IR/Raman spectroscopy to confirm hydrogen-bonding patterns .

Q. What strategies are used to study the hydrogen-bonding networks in pyrazole-carbohydrazide crystals?

Q. How are pyrazole-carbohydrazide derivatives tailored for selective enzyme inhibition?

- Bioisosteric replacement : Substitute C-5 hydroxy groups with bioisosteres (e.g., trifluoromethyl) to enhance COX-2 selectivity .

- Prodrug design : Introduce ester or glycoside moieties to improve membrane permeability .

- Fragment-based screening : Identify key pharmacophores using X-ray crystallography of enzyme-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products